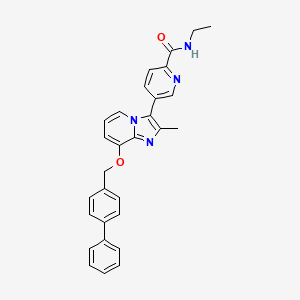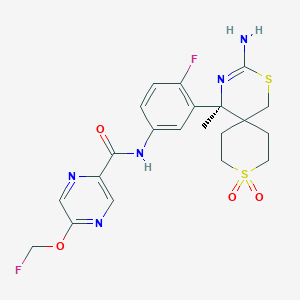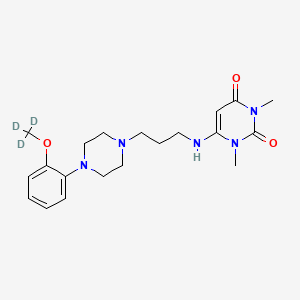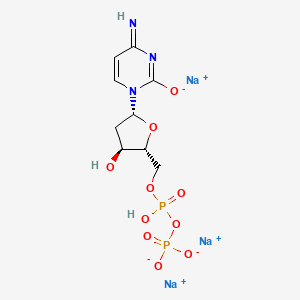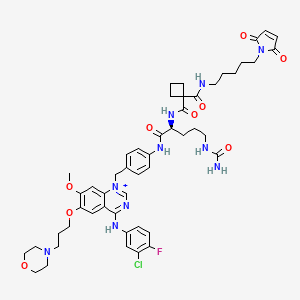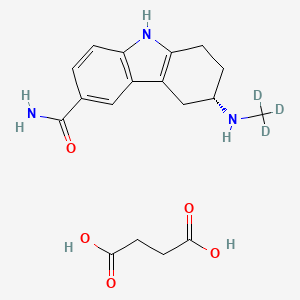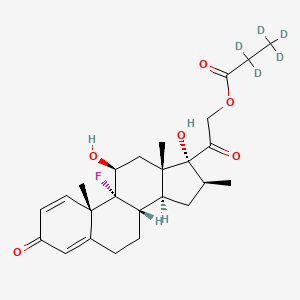
Betamethasone 21-Propionate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone 21-Propionate-d5 is a labeled degradation product of Betamethasone, a synthetic glucocorticoid. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Méthodes De Préparation
The synthesis of Betamethasone 21-Propionate-d5 involves the incorporation of deuterium atoms into the Betamethasone molecule. The synthetic route typically starts with Betamethasone, which undergoes a series of chemical reactions to introduce the deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Betamethasone 21-Propionate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Betamethasone 21-Propionate-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tool for studying metabolic pathways and drug metabolism. In chemistry, it is used to trace the metabolic fate of Betamethasone and its derivatives. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids. Additionally, it is used in the development of new therapeutic agents and in the study of glucocorticoid receptor interactions .
Mécanisme D'action
Betamethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the activity of phospholipase A2, leading to a decrease in the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
Betamethasone 21-Propionate-d5 is similar to other glucocorticoids such as Betamethasone Dipropionate and Betamethasone Valerate. its unique feature is the incorporation of deuterium atoms, which makes it a valuable tool for research applications. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies. Other similar compounds include Betamethasone 17-Propionate and Betamethasone Alcohol .
Propriétés
Formule moléculaire |
C25H33FO6 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
Clé InChI |
ALINSFFSOAHJII-BFHSNLKKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


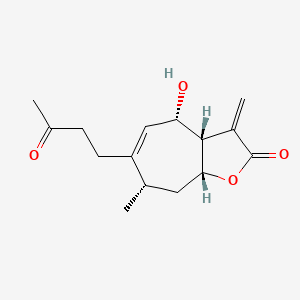
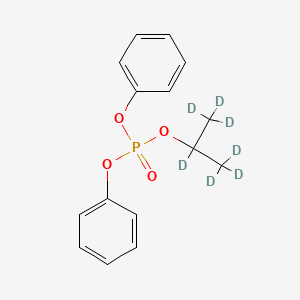
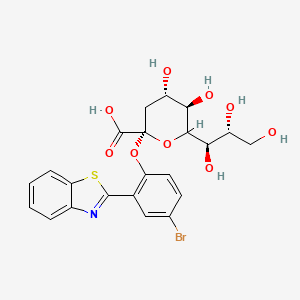
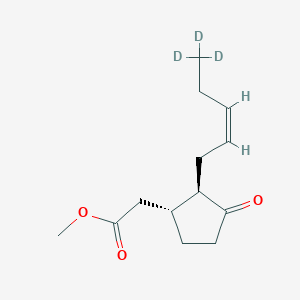
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
